16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate, also known as Brassinolide, is a plant hormone that is involved in various physiological and developmental processes. It was first discovered in 1979 and has since gained attention for its potential applications in agriculture and medicine.
Mechanism of Action
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate acts by binding to specific receptors located on the cell membrane, which triggers a cascade of signaling pathways that regulate various cellular processes. The hormone has been shown to activate various transcription factors and enzymes, which in turn regulate gene expression and protein synthesis.
Biochemical and physiological effects:
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate has been shown to have various biochemical and physiological effects on plants, including increased photosynthesis, enhanced nutrient uptake, and improved stress tolerance. Moreover, recent studies have suggested that 16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate may have potential applications in medicine, particularly in the treatment of cancer and inflammation.
Advantages and Limitations for Lab Experiments
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, one limitation is its high cost, which may limit its use in large-scale experiments. Additionally, the hormone may have different effects on different plant species, which may complicate the interpretation of results.
Future Directions
Future research on 16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate may focus on its potential applications in medicine, particularly in the treatment of cancer and inflammation. Moreover, studies may investigate the hormone's effects on different plant species and its potential use in agriculture to improve crop yield and stress tolerance. Finally, research may focus on developing more cost-effective methods for synthesizing 16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate, which may increase its accessibility for research and commercial applications.
Synthesis Methods
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the use of complex organic reactions to produce the compound, while microbial fermentation uses microorganisms to produce the hormone. Plant extraction involves isolating the hormone from various plant sources, such as pollen, seeds, and leaves.
Scientific Research Applications
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate has been extensively studied for its role in plant growth and development. It has been shown to promote cell division, elongation, and differentiation, as well as enhance stress tolerance and resistance to diseases. Moreover, recent studies have suggested that 16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate may have potential applications in medicine, particularly in the treatment of cancer and inflammation.
properties
CAS RN |
17449-92-2 |
---|---|
Product Name |
16-alpha-Bromo-20-oxopregn-5-en-3-beta-yl acetate |
Molecular Formula |
C23H33BrO3 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(17-acetyl-16-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C23H33BrO3/c1-13(25)21-20(24)12-19-17-6-5-15-11-16(27-14(2)26)7-9-22(15,3)18(17)8-10-23(19,21)4/h5,16-21H,6-12H2,1-4H3 |
InChI Key |
USMVITRIRORNNZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)Br |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)Br |
Other CAS RN |
17449-92-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.